(3S)-3-amino-3-[4-chloro-2-(trifluoromethyl)phenyl]propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S)-3-amino-3-[4-chloro-2-(trifluoromethyl)phenyl]propan-1-ol is a chiral compound with significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound features a unique structure that includes an amino group, a chloro-substituted phenyl ring, and a trifluoromethyl group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-amino-3-[4-chloro-2-(trifluoromethyl)phenyl]propan-1-ol typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as 4-chloro-2-(trifluoromethyl)benzaldehyde.
Aldol Reaction: The precursor undergoes an aldol reaction with an appropriate amine to form an intermediate.
Reduction: The intermediate is then reduced using a reducing agent like sodium borohydride to yield the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions, such as:
Catalysts: Use of specific catalysts to enhance reaction efficiency.
Temperature Control: Maintaining optimal temperatures to ensure high yield and purity.
Purification: Employing advanced purification techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(3S)-3-amino-3-[4-chloro-2-(trifluoromethyl)phenyl]propan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further modify the functional groups.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while substitution reactions can introduce new functional groups.
Scientific Research Applications
(3S)-3-amino-3-[4-chloro-2-(trifluoromethyl)phenyl]propan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3S)-3-amino-3-[4-chloro-2-(trifluoromethyl)phenyl]propan-1-ol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
(3S)-3-amino-3-[4-chloro-2-(trifluoromethyl)phenyl]propan-1-ol: shares similarities with other compounds such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted research and development.
Properties
Molecular Formula |
C10H11ClF3NO |
---|---|
Molecular Weight |
253.65 g/mol |
IUPAC Name |
(3S)-3-amino-3-[4-chloro-2-(trifluoromethyl)phenyl]propan-1-ol |
InChI |
InChI=1S/C10H11ClF3NO/c11-6-1-2-7(9(15)3-4-16)8(5-6)10(12,13)14/h1-2,5,9,16H,3-4,15H2/t9-/m0/s1 |
InChI Key |
CDXIYTSXYAHIMZ-VIFPVBQESA-N |
Isomeric SMILES |
C1=CC(=C(C=C1Cl)C(F)(F)F)[C@H](CCO)N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C(F)(F)F)C(CCO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.